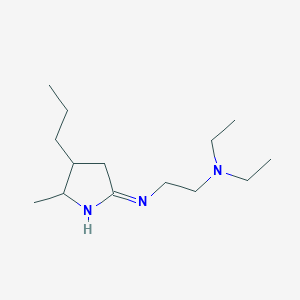
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline is a complex organic compound with a unique structure that includes a pyrroline ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrroline precursor, which is then functionalized through a series of reactions including alkylation, amination, and cyclization.
Alkylation: The initial step involves the alkylation of a pyrroline precursor with a suitable alkyl halide under basic conditions.
Amination: The resulting intermediate is then subjected to amination using diethylamine to introduce the diethylaminoethyl group.
Cyclization: Finally, the compound undergoes cyclization to form the desired pyrroline ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrroline derivatives.
Applications De Recherche Scientifique
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethanol: A simpler compound with similar diethylamino functionality.
2-(Diethylamino)ethyl methacrylate: Used in polymer synthesis with similar amine groups.
Diethylaminoethanethiol: Contains a thiol group instead of a pyrroline ring.
Uniqueness
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline is unique due to its complex structure, which includes a pyrroline ring with multiple substituents
Propriétés
Numéro CAS |
74332-91-5 |
|---|---|
Formule moléculaire |
C14H29N3 |
Poids moléculaire |
239.40 g/mol |
Nom IUPAC |
N,N-diethyl-2-[(5-methyl-4-propylpyrrolidin-2-ylidene)amino]ethanamine |
InChI |
InChI=1S/C14H29N3/c1-5-8-13-11-14(16-12(13)4)15-9-10-17(6-2)7-3/h12-13H,5-11H2,1-4H3,(H,15,16) |
Clé InChI |
FANSOUFKZRTJRV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(=NCCN(CC)CC)NC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)
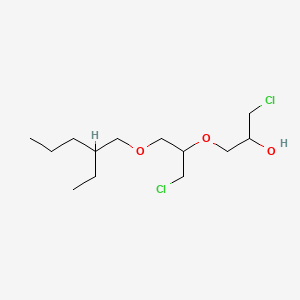
![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
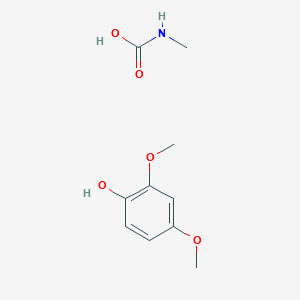
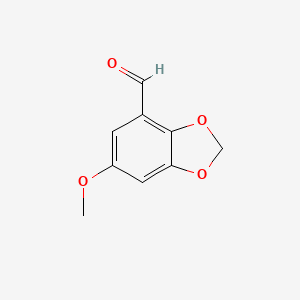

![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
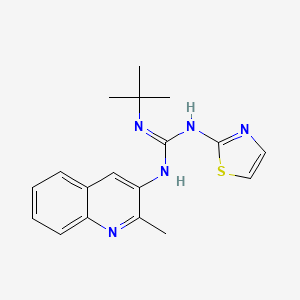
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)



